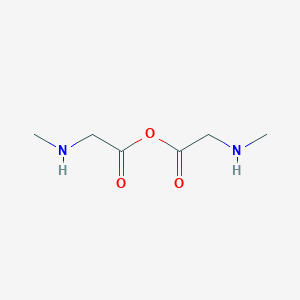

Sarcosineanhydride

Description

BenchChem offers high-quality Sarcosineanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sarcosineanhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(methylamino)acetyl] 2-(methylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-7-3-5(9)11-6(10)4-8-2/h7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYXCOQADGNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sarcosine Anhydride

Introduction: The Significance of Sarcosine Anhydride in Modern Research

Sarcosine anhydride, systematically known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that has garnered considerable interest within the scientific community, particularly in the realms of drug development and material science.[1][2] As the cyclic dimer of the endogenous amino acid sarcosine (N-methylglycine), its unique structural and chemical attributes make it a valuable scaffold and an important intermediate in various synthetic pathways.[1][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of sarcosine anhydride, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for predicting its behavior in biological and chemical systems, thereby enabling its effective utilization in novel applications.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule begins with its fundamental structure and identifiers. Sarcosine anhydride is a six-membered ring containing two amide linkages.[1][2]

| Property | Value | Source |

| Systematic Name | 1,4-Dimethylpiperazine-2,5-dione | |

| Common Synonyms | Sarcosine anhydride, Cyclo(Sar-Sar) | |

| CAS Number | 5076-82-4 | |

| Molecular Formula | C₆H₁₀N₂O₂ | [4] |

| Molecular Weight | 142.16 g/mol | [4] |

Below is a DOT script representation of the chemical structure of sarcosine anhydride.

Solubility Profile: A Key Determinant of Application

Inferred Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of two amide carbonyls allows for hydrogen bonding with protic solvents, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Chloroform, Diethyl Ether): Limited solubility is expected due to the predominantly polar nature of the amide groups.

Experimental Protocol: Determining Aqueous and Organic Solubility

For a precise quantitative assessment of solubility, a standardized experimental protocol is essential. The following shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of sarcosine anhydride in a given solvent.

Materials:

-

Sarcosine anhydride (crystalline solid)

-

Solvents of interest (e.g., water, ethanol, DMSO, acetonitrile, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sarcosine anhydride to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material.

-

Centrifuge the aliquot to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of sarcosine anhydride in the same solvent.

-

Analyze the saturated supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions and determine the concentration of sarcosine anhydride in the saturated supernatant. This concentration represents the equilibrium solubility.

-

Stability Profile: A Critical Consideration for Viability

The chemical stability of sarcosine anhydride under various conditions is a crucial factor for its storage, handling, and application, particularly in pharmaceutical formulations where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The primary degradation pathway for diketopiperazines is hydrolysis of the amide bonds.

Hydrolytic Stability

Studies on various diketopiperazines have shown that they are susceptible to hydrolysis, with the rate being highly dependent on pH.[5][6] Generally, diketopiperazines exhibit greatest stability in the neutral pH range (approximately pH 3-8) and are more rapidly hydrolyzed under acidic and basic conditions.[5] The hydrolysis of sarcosine anhydride yields the linear dipeptide, which can be further hydrolyzed to two molecules of sarcosine.

Thermal Stability

The thermal stability of a compound is indicative of its ability to withstand elevated temperatures without undergoing decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing thermal stability. While specific TGA/DSC data for sarcosine anhydride is not widely published, a melting point of 145 °C has been reported, suggesting a degree of thermal stability at lower temperatures.

Experimental Protocol: Assessing Hydrolytic Stability using HPLC

Objective: To determine the rate of hydrolysis of sarcosine anhydride as a function of pH.

Materials:

-

Sarcosine anhydride

-

A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Temperature-controlled incubator or water bath

Methodology:

-

Reaction Setup:

-

Prepare stock solutions of sarcosine anhydride in a suitable organic solvent (e.g., acetonitrile).

-

For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-heated buffer in a sealed vial to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.

-

-

Time-Course Analysis:

-

At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., a buffer that shifts the pH to a more stable range or a solvent that precipitates the compound).

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC to separate and quantify the remaining sarcosine anhydride and any degradation products.

-

The decrease in the concentration of sarcosine anhydride over time is monitored.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of sarcosine anhydride versus time for each pH.

-

The pseudo-first-order rate constant (k) for hydrolysis at each pH is determined from the slope of the linear regression.

-

A pH-rate profile is constructed by plotting log(k) versus pH.

-

Spectroscopic and Structural Characterization

A comprehensive understanding of the physicochemical properties of sarcosine anhydride requires detailed spectroscopic and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of sarcosine anhydride.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the N-methyl protons and the methylene protons of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the methylene carbons, and the N-methyl carbons.

While a fully assigned and published spectrum can be challenging to locate, data is available in public repositories such as the Human Metabolome Database.[3]

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups. The most prominent feature in the IR spectrum of sarcosine anhydride is the strong absorption band corresponding to the C=O stretching of the amide groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sarcosine anhydride, which can aid in its identification and structural elucidation.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of 1,4-dimethylpiperazine-2,5-dione has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 687884.[1] Analysis of the crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which can influence properties such as melting point and solubility. A related compound, 1,4-dimethylpiperazine-2,3-dione, has been shown to adopt a half-chair conformation in the solid state, with molecules linked by weak C-H···O hydrogen bonds.[7]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of sarcosine anhydride, a molecule of significant interest in contemporary chemical and pharmaceutical research. By combining available data with established experimental protocols, researchers and drug development professionals are better equipped to understand, characterize, and utilize this versatile cyclic dipeptide. A thorough grasp of its solubility, stability, and structural features is fundamental to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

-

Human Metabolome Database. (n.d.). Sarcosine. HMDB. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine-2,5-dione. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(7), 845-855. [Link]

-

Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9(2), x240936. [Link]

-

Wikipedia. (2023, December 27). 2,5-Diketopiperazine. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved February 7, 2026, from [Link]

-

Grs.ncats.nih.gov. (n.d.). SARCOSINE ANHYDRIDE. Retrieved February 7, 2026, from [Link]

Sources

- 1. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1,4-dimethylpiperazine-2,5-dione chemical properties

Executive Summary

1,4-Dimethylpiperazine-2,5-dione (also known as Sarcosine Anhydride ) is the N,N'-dimethylated derivative of the simplest cyclic dipeptide, diketopiperazine (DKP). Unlike its parent compound, the presence of methyl groups at both nitrogen positions eliminates hydrogen bond donation capability, significantly altering its solubility, volatility, and solid-state packing.

For researchers in drug discovery, this molecule serves as a privileged scaffold . Its rigid heterocyclic core mimics peptide turns, making it an invaluable template for peptidomimetics and constrained amino acid analogues. This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, providing a roadmap for its utilization as a chemical building block.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Conformation

The 2,5-diketopiperazine (2,5-DKP) ring is not planar. While the amide bonds themselves are planar, the six-membered ring typically adopts a boat conformation to minimize steric strain and torsional energy.

-

N-Methylation Effect: The introduction of methyl groups at the N1 and N4 positions introduces steric bulk that favors a flattened boat geometry.

-

Symmetry: The molecule possesses

symmetry (axis passing through the center of the ring, perpendicular to the C-C bonds). -

Crystal Packing: Unlike non-methylated DKPs which form extensive hydrogen-bonded networks (high melting points >250°C), 1,4-dimethylpiperazine-2,5-dione relies on weak C-H···O interactions, resulting in a significantly lower melting point (~143°C) and higher solubility in organic solvents.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 5076-82-4 | |

| Molecular Formula | ||

| Molecular Weight | 142.16 g/mol | |

| Melting Point | 143–145 °C | Significantly lower than glycine anhydride (>300°C). |

| Boiling Point | N/A (Sublimes) | Tends to sublime under high vacuum before boiling. |

| Solubility | High | Soluble in Water, Ethanol, DCM, CHCl3. |

| LogP | -0.9 | Hydrophilic, but lipophilic enough for organic extraction. |

| pKa (α-proton) | ~18–20 | Estimated; requires strong base (e.g., KOtBu, LiHMDS) for deprotonation. |

Part 2: Synthetic Routes & Optimization

The synthesis of sarcosine anhydride is thermodynamically driven by the stability of the six-membered ring.

Thermal Cyclization (The Standard Route)

The most robust method involves the thermal dehydration of sarcosine (N-methylglycine).

-

Feedstock: Sarcosine is heated in a high-boiling solvent (e.g., ethylene glycol or neat melt) or via thionyl chloride activation.

-

Mechanism: Two molecules of sarcosine condense to form a linear dipeptide (Sar-Sar), which then undergoes intramolecular cyclization.

-

Purification: The product sublimes or crystallizes from ethanol/ether.

Byproduct Isolation

Sarcosine anhydride is frequently observed as a byproduct in the hydrolysis of polysarcosine . The "back-biting" mechanism of the polymer chain end leads to the excision of the cyclic dimer.

Visualization: Synthesis Pathway

Caption: Thermal cyclization of sarcosine and the degradation pathway from polysarcosine.

Part 3: Reactivity & Functionalization

The 2,5-DKP core is stable against mild hydrolysis but reactive under specific conditions, making it a versatile scaffold.

Hydrolysis Kinetics

-

Stability: The N-methyl groups provide steric protection to the carbonyl carbons, making sarcosine anhydride more resistant to hydrolysis than glycine anhydride.

-

Mechanism: Under acidic conditions (HCl, heat), the ring opens to form the linear dipeptide (Sar-Sar) and eventually monomeric sarcosine.

-

Rate: Hydrolysis is slow at neutral pH.

C-Alkylation (The Scaffold Utility)

The alpha-protons (at C3 and C6 positions) are weakly acidic. Functionalization here allows the creation of complex peptidomimetics.

-

Base Requirement: Requires strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu) .

-

Electrophiles:

-

Aldehydes: Aldol-like condensation yields exocyclic double bonds (e.g., with benzaldehyde).

-

Alkyl Halides: Direct C-alkylation.

-

-

Stereochemistry: Mono-alkylation is possible, but control over di-alkylation (cis vs. trans) requires careful optimization of temperature and equivalents.

Reduction

Complete reduction of the carbonyl groups (using LiAlH4) yields 1,4-dimethylpiperazine , a common amine used in catalysis and drug synthesis.

Visualization: Reactivity Map

Caption: Primary reactivity pathways: Ring opening, reduction, and C-functionalization.

Part 4: Analytical Characterization

Confirming the identity of sarcosine anhydride requires checking for its high symmetry.

NMR Spectroscopy ( )

Due to the

-

NMR:

- 3.00 ppm (s, 6H): N-Methyl groups.

-

3.98 ppm (s, 4H): Methylene ring protons (

-

Note: If the ring is locked in a boat conformation at low temperature, the methylene protons may split into doublets (axial/equatorial), but at RT they typically appear as a singlet due to rapid ring flipping.

-

NMR:

- ~33-35 ppm: N-Methyl.

-

~50-52 ppm: Ring Methylene (

-

~165-166 ppm: Carbonyl (

Mass Spectrometry

-

ESI-MS:

.[1] -

Fragmentation: Loss of CO (28 Da) is common in DKP fragmentation patterns.

References

-

PubChem. 1,4-Dimethylpiperazine-2,5-dione (Compound Summary). National Library of Medicine. [Link]

-

IUCrData. 1,4-Dimethylpiperazine-2,3-dione (Crystal Structure Comparison). International Union of Crystallography. [Link]

-

NIST Chemistry WebBook. Sarcosine Anhydride Thermochemistry. National Institute of Standards and Technology. [Link]

-

ScienceDirect. Reactivity of Diketopiperazines in Drug Discovery. [Link]

Sources

Structural Dynamics and Crystallographic Characterization of Sarcosine Anhydride

A Technical Guide for Solid-State Analysis

Executive Summary

Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) represents a critical model system in structural biology and pharmaceutical solid-state chemistry.[1][2][3] Unlike standard peptides, it lacks N-H proton donors, forcing its crystal lattice to stabilize exclusively through weak C-H[1][2]···O hydrogen bonds and dipolar interactions.[2][3] This guide provides a rigorous, self-validating framework for the crystallization, diffraction analysis, and structural refinement of Sarcosine Anhydride (SA), designed for researchers requiring high-fidelity structural data.[1][2]

Part 1: Experimental Protocol – Crystal Growth & Data Acquisition

Core Directive: High-quality diffraction data begins with phase-pure single crystals. The following protocol minimizes twinning and solvent inclusion defects common in cyclic dipeptides.

1.1. Solvent Selection & Supersaturation Strategy

Sarcosine Anhydride exhibits high solubility in water and moderate solubility in ethanol.[2][3] To control nucleation rates, a binary solvent system is required.[2][3]

-

Primary Solvent: Deionized Water (18.2 MΩ[1][2][3]·cm) – Solubilizes the polar amide backbone.[2][3]

-

Anti-Solvent: Absolute Ethanol – Reduces solubility gradually to induce nucleation.[2][3]

1.2. Crystallization Workflow (Step-by-Step)

-

Dissolution: Dissolve 100 mg of Sarcosine Anhydride in 2.0 mL of warm water (40°C). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.[2][3]

-

Binary Phase Setup: Place the aqueous solution in a narrow vial (inner diameter ~10 mm).

-

Layering: Carefully layer 2.0 mL of ethanol on top of the aqueous phase. Do not mix.

-

Diffusion: Seal the vial with Parafilm and puncture 2-3 small holes to allow slow evaporation while solvents diffuse.

-

Harvesting: Store at 18°C in a vibration-free environment. Colorless, prismatic crystals (approx.[2][3] 0.3 x 0.2 x 0.2 mm) typically appear within 48-72 hours.[1][2][3]

Validation Checkpoint: Examine crystals under a polarizing microscope. Sharp extinction angles indicate single crystallinity.[2][3] If "Maltese cross" patterns or mosaic spread are observed, re-crystallize using a slower diffusion rate (lower temperature).[2][3]

Part 2: Crystallographic Analysis & Structural Logic

Core Directive: Do not rely solely on automated software solutions. Understanding the space group assignment is critical for resolving the centrosymmetric nature of the dimer.[3]

2.1. Crystal Data & Space Group Determination

Sarcosine Anhydride crystallizes in the Monoclinic system.[2][3] The absence of chiral centers in the glycine-derived backbone, combined with the inversion symmetry of the dimer, dictates a centrosymmetric space group.[2]

Table 1: Crystallographic Parameters (Reference Standard)

| Parameter | Value / Characteristic | Structural Implication |

| Formula | C₆H₁₀N₂O₂ | Cyclic dipeptide (DKP) core.[1][2][3] |

| Crystal System | Monoclinic | Standard for planar/near-planar organic dimers.[1][2][3] |

| Space Group | Centrosymmetric; Z=2 (molecule lies on inversion center).[2][3] | |

| Unit Cell ( | ~6.56 Å | Short axis, defining the stacking direction.[2][3] |

| Unit Cell ( | ~13.46 Å | Accommodates the width of the methylated ring.[3] |

| Unit Cell ( | ~6.36 Å | |

| ~96-98° | Typical monoclinic shear.[1][2][3] | |

| Z (Molecules/Cell) | 2 | The molecule possesses internal |

Note: Exact lattice parameters may vary slightly based on temperature (100K vs 298K). The values above represent the standard room-temperature phase.

2.2. Molecular Conformation Analysis

The 2,5-piperazinedione (DKP) ring in Sarcosine Anhydride is not perfectly planar.[2][3]

-

Boat Conformation: To minimize steric strain between the N-methyl groups and the adjacent carbonyl oxygens, the ring adopts a flattened boat conformation .[2][3]

-

Methyl Orientation: The methyl groups occupy pseudo-equatorial positions to reduce 1,3-diaxial interactions.[2][3]

Part 3: The C-H···O Hydrogen Bonding Network

Expertise Insight: This is the most critical analytical aspect.[2][3] In standard peptides, N-H[2]···O bonds dominate (

Mechanism:

The crystal lattice is stabilized by non-classical C-H···O hydrogen bonds.[2][3][5] The

Validation Protocol:

When refining the structure, locate hydrogen atoms in difference Fourier maps (

Part 4: Visualization of the Analytical Workflow

The following diagram outlines the logical flow from raw crystal to validated structure, emphasizing the feedback loops required for high-integrity analysis.

Caption: Workflow for the crystallographic determination of Sarcosine Anhydride, highlighting the critical feedback loop at the microscopy and refinement stages.

Part 5: Spectroscopic Corroboration

To ensure the solved structure matches the bulk material (and isn't a polymorph or hydrate), corroborate with Vibrational Spectroscopy.[3]

FT-IR / Raman Signatures:

-

Amide I (C=O[1][2][3] Stretch): Look for a strong band at 1640–1660 cm⁻¹ .[2][3] In the centrosymmetric dimer, the in-phase and out-of-phase stretching modes are mutually exclusive in IR and Raman (Rule of Mutual Exclusion).[1][2]

-

Absence of N-H: The region 3200–3400 cm⁻¹ must be silent . Any peak here indicates hydrolysis (ring opening) or water contamination.[2][3]

References

-

Groth, P. (1969).[2][3] Crystal structure of N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione. Acta Chemica Scandinavica, 23, 1311–1329.[2][3] (Note: This seminal work established the baseline geometry for N-methylated piperazinediones).[1][2][3]

-

Cambridge Crystallographic Data Centre (CCDC). Entry 687884: 1,4-Dimethylpiperazine-2,5-dione.[1][2][3] Cambridge Structural Database.[2][3] [1][2][3]

-

Desiraju, G. R. (1996).[2][3] The C-H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441–449.[2][3] (Authoritative grounding on the interaction mechanism). [1][2][3]

-

PubChem. Sarcosine Anhydride (Compound Summary). National Library of Medicine.[2][3] [1][2][3]

Sources

- 1. SARCOSINE ANHYDRIDE | 5076-82-4 [chemicalbook.com]

- 2. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal and molecular structure of sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility of Sarcosine Anhydride in Organic Solvents

[1][2]

Executive Summary

Sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione; CAS 5076-82-4) is the cyclic diketopiperazine (DKP) derivative of the amino acid sarcosine (N-methylglycine).[1] Unlike its non-methylated parent glycine anhydride, which is notoriously insoluble due to a robust intermolecular hydrogen-bonding network, sarcosine anhydride exhibits a versatile solubility profile in organic solvents. This enhanced solubility is driven by N-methylation , which eliminates amide proton donors, disrupts the crystal lattice, and significantly lowers the melting point (~145°C vs. >300°C for glycine anhydride).

This guide provides a technical analysis of the solubility landscape of sarcosine anhydride, offering researchers validated data for solvent selection during synthesis, purification, and drug delivery formulation.

Part 1: Physicochemical Profile

Understanding the solubility of sarcosine anhydride requires analyzing its solid-state properties. The molecule crystallizes in a lattice held together primarily by weak van der Waals forces and dipole-dipole interactions, rather than the strong hydrogen bonds found in non-methylated DKPs.

| Property | Value | Implication for Solubility |

| CAS Number | 5076-82-4 | Unique identifier for the anhydride (distinct from Sarcosine). |

| Molecular Weight | 142.16 g/mol | Low MW facilitates dissolution in polar solvents. |

| Melting Point | 144–147 °C | Relatively low lattice energy compared to Gly-DKP (>300°C). |

| LogP | ~ -0.9 | Hydrophilic nature; favors polar protic/aprotic solvents. |

| H-Bond Donors | 0 | Critical: Lack of NH donors prevents strong self-association. |

| H-Bond Acceptors | 2 | Carbonyl oxygens accept H-bonds from protic solvents. |

Part 2: Solubility Landscape

The solubility of sarcosine anhydride is dictated by the "N-methylation effect." The absence of amide protons allows the molecule to dissolve in chlorinated and polar aprotic solvents where glycine anhydride would remain inert.

Solvent Compatibility Table[4]

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High | Solvation is driven by H-bonding between solvent protons and DKP carbonyls. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent solvation of the dipole; standard solvents for DKP synthesis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Soluble due to low lattice energy; widely used for chemical modification (e.g., lithiation). |

| Ethers | Diethyl Ether, THF | Low / Moderate | THF offers partial solubility; Diethyl Ether is a common anti-solvent . |

| Hydrocarbons | Hexane, Pentane, Toluene | Insoluble | Lack of polarity prevents interaction with the DKP ring; used for precipitation. |

Mechanistic Diagram: The N-Methylation Effect

The following diagram illustrates why sarcosine anhydride is soluble in organic solvents while glycine anhydride is not.

Caption: Comparison of lattice energy barriers. N-methylation removes intermolecular H-bonds, significantly lowering the energy required for solvation in organic media.

Part 3: Experimental Protocols

Reliable handling of sarcosine anhydride requires validated protocols for purification and solubility testing.

Protocol A: Recrystallization for High Purity

This method exploits the high solubility of sarcosine anhydride in ethanol and its insolubility in ether/hexane.

Reagents:

-

Crude Sarcosine Anhydride

-

Solvent: Absolute Ethanol (or 95% EtOH)

-

Anti-solvent: Diethyl Ether or Hexane

Workflow:

-

Dissolution: Place crude solid in a round-bottom flask. Add minimal hot ethanol (approx. 60-70°C) until fully dissolved.

-

Filtration: Filter the hot solution quickly through a pre-warmed glass frit to remove insoluble mechanical impurities.

-

Crystallization:

-

Method 1 (Slow): Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C).

-

Method 2 (Precipitation): While stirring the cooled ethanol solution, dropwise add Diethyl Ether until persistent turbidity is observed. Cool to 4°C.

-

-

Collection: Filter the white crystalline solid, wash with cold ether, and dry under vacuum at 40°C.

Protocol B: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for a specific solvent of interest.

-

Saturation: Add excess sarcosine anhydride to 5 mL of the target solvent (e.g., DCM) in a sealed vial.

-

Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent completely (rotary evaporator or nitrogen stream) and dry the residue to constant weight.

-

Calculation:

Workflow Diagram: Purification Logic

Caption: Step-by-step purification workflow using the ethanol/ether solvent system.

Part 4: Applications in Drug Development

The solubility profile of sarcosine anhydride makes it a valuable scaffold in medicinal chemistry:

-

Peptide Synthesis: Used as a protected form of sarcosine or a scaffold for constrained peptides. Its solubility in DCM allows for standard coupling reactions.

-

Drug Delivery: Poly(sarcosine) blocks, derived from the ring-opening polymerization of sarcosine anhydride (or its N-carboxyanhydride precursor), are highly water-soluble and non-immunogenic, serving as an alternative to PEG (Polyethylene Glycol) in lipid nanoparticles.

-

Prodrug Carriers: The DKP ring can be functionalized (e.g., via lithiation in THF/DCM) to attach therapeutic agents, improving their metabolic stability.

References

-

National Institutes of Health (PubChem). 1,4-Dimethyl-2,5-piperazinedione Compound Summary. Available at: [Link]

- Kotha, S. et al.Synthesis and modification of diketopiperazines.Tetrahedron, 2002. (Discusses solubility and reactivity of DKP scaffolds).

- Hu, Y. et al.Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.Bioconjugate Chemistry, 2018. (Highlights solubility of sarcosine polymers).

- Bermejo-López, A. et al.Synthesis of Sarcosine Derivatives in Organic Solvents.Chem, 2022. (Details reaction conditions in DCM/TFE).

Sources

Technical Guide: Spectroscopic Characterization of Sarcosine Anhydride (1,4-Dimethyl-2,5-piperazinedione)

[1]

Executive Summary & Structural Context

Sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione; CAS: 5076-82-4) is the cyclic dimer of the amino acid sarcosine (N-methylglycine).[1] As a member of the 2,5-diketopiperazine (DKP) family, it serves as a critical model system for studying peptide bond cis/trans isomerization and as a scaffold in peptidomimetic drug design.[1]

Unlike its non-methylated parent (glycine anhydride), sarcosine anhydride lacks hydrogen bond donors (N-H), resulting in significantly different solubility profiles and spectral characteristics.[1] This guide provides a definitive spectroscopic profile (NMR, IR, MS) to assist in the identification, purity assessment, and structural validation of this compound.[1]

Structural Identity[1]

Analytical Workflow

The following workflow outlines the logical progression for validating sarcosine anhydride, moving from bulk purity assessment to structural confirmation.

Figure 1: Integrated analytical workflow for the characterization of sarcosine anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

Mechanistic Insight: Symmetry and Conformation

Sarcosine anhydride typically adopts a chair conformation in solution.[1] The molecule possesses a center of inversion, rendering the two N-methyl groups equivalent and the two methylene (

-

Solvent Selection: Unlike glycine anhydride, sarcosine anhydride is moderately soluble in chloroform (

), allowing for high-resolution analysis without the viscosity broadening often seen in DMSO- -

Spectral Expectation: Due to rapid ring flipping (interconversion between boat/chair forms) at room temperature, the methylene protons often appear as a singlet.[1] However, in rigid environments or at low temperatures, they may resolve into an AB system due to their diastereotopic nature (axial vs. equatorial).[1]

H NMR Data (300-500 MHz)

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| N-CH₃ | 2.95 – 3.05 | Singlet (s) | 6H | Equivalent methyl groups on Nitrogen.[1] |

| Ring -CH₂- | 3.95 – 4.05 | Singlet (s)* | 4H | Methylene protons alpha to Carbonyl and Nitrogen.[1] |

*Note: In

C NMR Data (75-125 MHz)

The carbon spectrum is highly diagnostic, showing exactly three signals due to the

| Carbon Type | Chemical Shift ( | Characteristics |

| N-CH₃ | 33.0 – 35.0 | High field signal; diagnostic of N-methylation.[1] |

| Ring -CH₂- | 50.0 – 52.0 | Alpha-carbon resonance.[1] |

| C=O (Amide) | 160.0 – 165.0 | Deshielded carbonyl; typical for cyclic amides.[1] |

Experimental Protocol (Standard Operating Procedure)

-

Preparation: Dissolve 10–15 mg of sample in 0.6 mL of

(preferred for baseline resolution) or DMSO- -

Acquisition:

- H: 16 scans, 1s relaxation delay.

- C: 256-1024 scans (depending on concentration), proton-decoupled.[1]

-

Referencing: Calibrate to residual solvent peak (

: 7.26 ppm for

Infrared Spectroscopy (FT-IR)[1][4][6]

Diagnostic Bands

The IR spectrum of sarcosine anhydride is distinct from other peptides due to the absence of Amide A/B bands (N-H stretching).[1] This is a primary purity check to ensure no linear sarcosine or partially cyclized material remains.[1]

| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |

| C=O Stretch (Amide I) | 1640 – 1680 | Strong | Characteristic of tertiary amide in a 6-membered ring.[1] |

| C-H Stretch | 2850 – 3000 | Medium | Alkane stretches ( |

| N-H Stretch | ABSENT | N/A | Critical Purity Check: Appearance of a band at ~3300 |

Mass Spectrometry (MS)[7][8]

Fragmentation Logic

Sarcosine anhydride (

Key Ions (EI, 70 eV)

| m/z | Relative Abundance | Fragment Identity | Mechanism |

| 142 | High (Variable) | Molecular Ion. | |

| 114 | Low/Medium | Loss of carbonyl (28 Da) from the ring.[1] | |

| 42 | 100% (Base Peak) | N-methylformaldimine ion.[1] Primary monomeric fragment.[1] |

Fragmentation Pathway Diagram[1]

Figure 2: Proposed EI-MS fragmentation pathway for sarcosine anhydride.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78761, 1,4-Dimethyl-2,5-piperazinedione.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Sarcosine anhydride Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

-

Harcharras, M., et al. (1997). Vibrational spectra of 2,5-piperazinedione.[1] (Contextual reference for DKP ring vibrations).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for amide/amine shifts).

Sarcosine vs. Sarcosine Anhydride: Structural Divergence, Impurity Profiling, and Pharmacological Implications

Executive Summary

This technical guide delineates the critical relationship between Sarcosine (N-methylglycine) and its cyclic dimer, Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione). While often conflated in initial screening due to metabolic proximity, these two entities possess vastly different physicochemical properties, pharmacological profiles, and analytical behaviors.

For drug development professionals, the core technical insight is twofold:

-

Analytical Artifacts: Sarcosine spontaneously cyclizes to sarcosine anhydride under thermal stress (e.g., GC-MS injection ports), leading to false-positive identification of the anhydride or under-quantification of the monomer.

-

Scaffold Utility vs. Bioactivity: Sarcosine is a potent GlyT1 inhibitor and NMDA co-agonist; Sarcosine Anhydride is a pharmacologically distinct diketopiperazine (DKP) often utilized as a stable carrier scaffold or observed as a process impurity.

Part 1: Chemical Architecture & Thermodynamics

The fundamental relationship between these molecules is a reversible condensation reaction . Sarcosine is the monomeric amino acid, while sarcosine anhydride is the diketopiperazine formed by the condensation of two sarcosine molecules with the loss of two water molecules.

Structural Comparison

-

Sarcosine (Monomer): A zwitterionic, polar secondary amino acid.[1] It is highly water-soluble and exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH.[1]

-

Sarcosine Anhydride (Dimer): A cyclic, non-polar (relative to the monomer), uncharged molecule. The formation of the six-membered piperazine ring confers significant thermal and proteolytic stability.

Thermodynamics of Cyclization

The transition from sarcosine to sarcosine anhydride is thermodynamically driven by high temperatures or acidic catalysis in non-aqueous environments. In aqueous physiological conditions, the equilibrium favors the monomer (sarcosine). However, during solid-phase peptide synthesis (SPPS) or thermal processing, the equilibrium shifts toward the stable DKP ring.

Key Mechanism: The secondary amine of one sarcosine molecule nucleophilically attacks the carbonyl carbon of a second sarcosine, followed by cyclization.

Figure 1: The condensation pathway from Sarcosine monomer to Sarcosine Anhydride.[2][3] Note the stepwise loss of water favoring the stable diketopiperazine ring.

Part 2: Physicochemical & Pharmacological Divergence

The shift from a linear zwitterion to a cyclic amide drastically alters the molecule's interaction with biological targets.

Comparative Data Profile

| Feature | Sarcosine (N-methylglycine) | Sarcosine Anhydride (DKP) |

| CAS Registry | 107-97-1 | 5076-82-4 |

| Molecular Weight | 89.09 g/mol | 142.16 g/mol |

| Polarity (LogP) | -1.13 (Hydrophilic) | -0.6 (Less Hydrophilic) |

| Solubility | High (Water) | Moderate (Water); Soluble in EtOH |

| Primary Target | GlyT1 Transporter, NMDA Receptor | Passive Diffusion / Scaffold |

| Drug Role | API (Schizophrenia), Biomarker (Prostate) | Impurity / Prodrug Carrier |

| Stability | Susceptible to oxidative demethylation | Highly stable against proteolysis |

Pharmacological Implications

-

Sarcosine (The Active Ligand): Acts as a competitive inhibitor of the Glycine Transporter 1 (GlyT1). By inhibiting glycine reuptake, it increases synaptic glycine concentrations, potentiating NMDA receptor function.[3][4] This mechanism is currently explored for treating schizophrenia (negative symptoms) and depression [1].

-

Sarcosine Anhydride (The Scaffold): Lacks the free amino and carboxyl groups required for high-affinity binding to the glycine site of the NMDA receptor. However, its DKP structure allows it to cross the blood-brain barrier (BBB) more effectively than linear peptides. It is often investigated as a carrier for drug delivery rather than a primary agonist [2].

Part 3: Analytical Integrity & Impurity Profiling

Critical Warning for Researchers: The most common error in sarcosine analysis is the thermal artifact generation during Gas Chromatography (GC).

The GC-MS Artifact Problem

When sarcosine is analyzed via GC-MS without proper derivatization, the high temperature of the injector port (typically 250°C+) drives the dehydration reaction, converting sarcosine into sarcosine anhydride in situ.

-

Result: False-positive detection of sarcosine anhydride in the sample.

-

Solution: You must derivatize sarcosine (e.g., silylation with MSTFA or esterification) prior to GC analysis to block the amine and carboxyl groups, preventing cyclization [3].

Recommended Protocol: HPLC-MS/MS Separation

Liquid Chromatography (LC) avoids thermal stress, making it the gold standard for distinguishing the monomer from the anhydride.

Protocol: Separation of Sarcosine and Sarcosine Anhydride

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Mixed-Mode columns (e.g., Primesep 100). Standard C18 columns often fail to retain highly polar sarcosine.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: High organic start (90% B) ramping down to 50% B to elute the polar monomer.

-

Detection: MS/MS (ESI Positive Mode).

-

Sarcosine Transition: 90.1 → 44.1 m/z

-

Anhydride Transition: 143.1 → 115.1 m/z

-

Figure 2: Analytical decision tree highlighting the risk of thermal artifacts in GC-MS and the preference for LC-MS/MS or derivatization.

Part 4: Synthesis & Manufacturing Control

In the context of peptide synthesis or API manufacturing, sarcosine anhydride is a critical impurity to monitor.

Formation in Solid-Phase Peptide Synthesis (SPPS)

When Sarcosine is the N-terminal residue of a dipeptide attached to a resin, it is highly prone to intramolecular aminolysis . The secondary amine attacks the ester linkage to the resin, cleaving the dipeptide and forming the diketopiperazine (sarcosine anhydride) in the solution.

-

Impact: Loss of yield and contamination of the peptide product.

-

Mitigation: Use bulky resins (e.g., Trityl linkers) or rapid coupling protocols to minimize the time the dipeptide sits with a free amine [4].

Synthesis of Standards

-

To make Sarcosine: Reaction of chloroacetic acid with methylamine (Strecker synthesis variation).

-

To make Sarcosine Anhydride: Reflux sarcosine in ethylene glycol or heat dry sarcosine at 200°C. Sublimation can be used to purify the anhydride [5].

References

-

Lane, H. Y., et al. (2010). Sarcosine therapy for schizophrenia: a systematic review and meta-analysis. International Journal of Neuropsychopharmacology.

-

Teixidó, M., et al. (2007). Diketopiperazines as a tool for the study of transport across the blood-brain barrier. Journal of the American Chemical Society.

-

Meyer, T. E., et al. (2011).[2] Quantitation of sarcosine in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry.

-

Gilon, C., et al. (1981). Diketopiperazine formation during solid-phase peptide synthesis. Journal of the American Chemical Society.

-

PubChem Compound Summary. (2024). Sarcosine Anhydride (CID 79203). National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Hydrolysis of Sarcosine Anhydride to Sarcosine

For Researchers, Scientists, and Drug Development Professionals

Sarcosine, an N-methylated derivative of the amino acid glycine, and its cyclic dimer, sarcosine anhydride, are significant molecules in biochemical research and drug development. The controlled hydrolysis of the anhydride to yield sarcosine is a fundamental reaction, the understanding of which is paramount for process optimization and yield maximization.

I. The Chemistry of Sarcosine and Its Anhydride

Sarcosine is a naturally occurring amino acid found in various biological tissues. Its anhydride, a cyclic dipeptide also known as a diketopiperazine, is a stable six-membered ring formed from the condensation of two sarcosine molecules. The hydrolysis of this cyclic structure involves the cleavage of the two amide bonds within the ring to yield two molecules of sarcosine.

This reaction is of particular interest as sarcosine anhydride can be formed as a byproduct during peptide synthesis or protein degradation.[1] Therefore, understanding its hydrolysis is crucial for both the intentional synthesis of sarcosine and the mitigation of unwanted side reactions in other processes.

II. Mechanism of Hydrolysis

The hydrolysis of the amide bonds in sarcosine anhydride can be catalyzed by either acid or base.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the amide bond and the formation of a linear dipeptide intermediate. This intermediate then undergoes a second hydrolysis step to yield two molecules of sarcosine.

B. Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the carbonyl carbon of the amide bond. This nucleophilic attack results in a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by proton abstraction from a water molecule, leads to the cleavage of the amide bond and the formation of the linear dipeptide. Similar to the acid-catalyzed pathway, a second hydrolysis event on the remaining amide bond produces two molecules of sarcosine.

Diagram: Generalized Hydrolysis Mechanism of Sarcosine Anhydride

Caption: Generalized workflow for the hydrolysis of sarcosine anhydride.

III. Experimental Protocols

The choice between acid and base catalysis depends on the desired reaction kinetics and the stability of other functional groups in the starting material or product.

A. Protocol for Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve sarcosine anhydride in a suitable aqueous acid solution (e.g., 1 M HCl). The concentration of the anhydride should be carefully chosen to ensure complete dissolution.

-

Heating: Heat the reaction mixture to a temperature between 80-100°C under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., NaOH solution) to a pH of approximately 7.

-

Purification: The resulting sarcosine can be purified by crystallization. Evaporation of the solvent under reduced pressure will yield crude sarcosine, which can be recrystallized from a water/ethanol mixture.

B. Protocol for Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve sarcosine anhydride in an aqueous basic solution (e.g., 1 M NaOH).

-

Heating: Gently heat the mixture to 50-70°C. The reaction is typically faster under basic conditions compared to acidic conditions. Monitor the reaction progress using TLC or HPLC.

-

Neutralization and Isolation: After completion, cool the reaction mixture and neutralize the excess base with an appropriate acid (e.g., HCl) to a pH of around 7.

-

Purification: Isolate and purify the sarcosine product as described in the acid-catalyzed protocol.

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |

| Temperature | 80-100°C | 50-70°C |

| Reaction Time | Generally slower | Generally faster |

| Side Reactions | Potential for side reactions at high temperatures. | Potential for racemization if chiral centers are present. |

| Work-up | Neutralization with a base. | Neutralization with an acid. |

IV. Analytical Methods for Monitoring the Reaction

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and to characterize the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the reactant (sarcosine anhydride), the intermediate (linear dipeptide), and the product (sarcosine).[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of sarcosine, often after a derivatization step to increase its volatility.[3] This method provides both qualitative and quantitative information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the anhydride and the appearance of signals for sarcosine.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of the characteristic amide C=O stretching vibrations of the cyclic anhydride and the appearance of the carboxylic acid and secondary amine bands of sarcosine.

Diagram: Experimental and Analytical Workflow

Caption: A typical workflow for the hydrolysis and analysis of sarcosine.

V. Challenges and Considerations

-

Reaction Control: Careful control of temperature and reaction time is essential to prevent the formation of byproducts and to ensure complete conversion.

-

Purity of Starting Material: The purity of the starting sarcosine anhydride can affect the yield and purity of the final product.

-

Product Isolation: Efficient isolation and purification of sarcosine from the reaction mixture are critical for obtaining a high-purity product. The presence of salts after neutralization can complicate the crystallization process.

VI. Conclusion

The hydrolysis of sarcosine anhydride to sarcosine is a well-established and versatile chemical transformation. By carefully selecting the reaction conditions and employing appropriate analytical techniques, researchers can achieve high yields of pure sarcosine. This guide provides the fundamental knowledge and practical protocols necessary for successfully carrying out this important reaction in a laboratory setting.

References

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link][5]

-

CN102584612A - Synthesis method of sarcosine - Google Patents. (n.d.). Retrieved from [6]

-

Instable dimers of sarcosine generated during hydrolysis of PSar... (n.d.). Retrieved from [Link][1]

-

Kaps, F. T., Quellmalz, L., Richardson, A. D. S., Ziegler, A.-L., Repo, T., & Luxenhofer, R. (2025). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. [Link][7][8]

-

Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. (2026). The Journal of Organic Chemistry. [Link][9]

-

Seufert, K., Zumbach, S., Fink, F., & Fischer, K. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(17), 7657–7667. [Link][10][11]

-

A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. (2025). ResearchGate. [Link][12]

-

1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 - PubChem. (n.d.). Retrieved from [Link][13]

-

A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. (2025). ResearchGate. [Link][3]

-

Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). Retrieved from [Link][14]

-

Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. (n.d.). Retrieved from [Link][15]

-

Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. (2021). Frontiers in Chemistry, 9. [Link][16]

-

ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link][2]

-

CN103664665A - Solid sodium sarcosine preparation method - Google Patents. (n.d.). Retrieved from [17]

-

Rapid Determination of Anhydride Content in trans-Polyisoprene-graft-Maleic Anhydride by Double-Shot Pyrolysis Gas Chromatography–Mass Spectrometry. (2025). ResearchGate. [Link][18]

-

A minimalistic hydrolase based on co-assembled cyclic dipeptides. (n.d.). Retrieved from [Link][19]

-

ACID CATALYZED MONODEHYDRO-2,5-DIKETOPIPERAZINE FORMATION TOWARD NATURAL PRODUCT SYNTHESIS. (2025). ResearchGate. [Link][20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 6. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]

- 17. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. A minimalistic hydrolase based on co-assembled cyclic dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Technical Monograph: Medicinal Chemistry of Sarcosine Anhydride Scaffolds

Executive Summary: The "Privileged" DKP Scaffold

In the landscape of drug discovery, the 2,5-diketopiperazine (DKP) ring stands as a "privileged structure"—a scaffold capable of binding to multiple receptor types with high affinity. However, the specific subset derived from sarcosine—Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) —offers distinct physicochemical advantages over its non-methylated counterparts.

Unlike standard peptide-derived DKPs, the sarcosine anhydride core lacks hydrogen bond donors at the amide nitrogens. This structural feature significantly improves lipophilicity and membrane permeability, facilitating blood-brain barrier (BBB) transit. Furthermore, the N-methylation confers resistance to enzymatic degradation by peptidases, a common failure point for peptide therapeutics. This guide dissects the synthetic utility and biological validation of this scaffold, focusing on its 3,6-functionalized derivatives as potent microtubule destabilizing agents and antifouling candidates.

Structural Pharmacology & Synthetic Access

The biological activity of sarcosine anhydride is latent; the core itself is relatively inert. Activity is unlocked through functionalization at the C3 and C6 positions. The planar nature of the DKP ring allows it to act as a rigid spacer, orienting pharmacophores (typically aromatic side chains) into specific vectors that mimic bioactive dipeptides or alkaloids.

Synthetic Pathway: C3/C6 Functionalization

The primary route to bioactive derivatives is the double aldol condensation of sarcosine anhydride with aromatic aldehydes. This reaction exploits the acidity of the C-H bonds at the

Mechanism of Derivatization: The reaction typically yields 3,6-bis(arylidene) derivatives. The configuration of the exocyclic double bond (Z vs E) is critical for bioactivity, with the Z,Z-isomer often being thermodynamically favored and biologically more active in microtubule binding contexts.

Figure 1: Synthetic workflow for generating bioactive 3,6-arylidene sarcosine anhydride derivatives.

Therapeutic Areas & Biological Activity[1][2][3][4][5]

Antitumor Activity: Microtubule Destabilization

The most significant application of sarcosine anhydride derivatives lies in oncology. Structurally, 3,6-disubstituted DKPs mimic the pharmacophore of Phenylahistin and Plinabulin , marine-derived agents that bind to the colchicine site of tubulin.

-

Mechanism: These derivatives inhibit microtubule polymerization. By binding to the colchicine pocket at the interface of

- and -

Key Derivative Class: 3,6-bis(benzylidene) derivatives. Substituents on the phenyl rings (e.g., methoxy, halogens) modulate affinity. For instance, a 3,6-diunsaturated derivative with specific methoxy/naphthalene substitutions has shown IC50 values in the low micromolar range (0.7–1.2

M) against HeLa and A549 cell lines [1].[1]

Antifouling Activity

Beyond human therapeutics, sarcosine anhydride derivatives exhibit potent antifouling properties. Marine organisms often secrete DKPs to prevent biofilm formation on their surfaces.

-

Activity: Inhibition of larval settlement (e.g., barnacles, bryozoans) and bacterial biofilm formation.

-

Advantage: Unlike heavy metal antifoulants, these organic scaffolds are generally non-toxic to the marine environment, acting via specific signaling disruption rather than broad cytotoxicity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and defined endpoints.

Protocol: Synthesis of 3,6-Bis(benzylidene)-1,4-dimethyl-2,5-piperazinedione

Rationale: This protocol uses a "one-pot" condensation method favored for its high yield and stereoselectivity toward the Z,Z isomer.

Reagents:

-

Sarcosine anhydride (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 2.5 eq)

-

Potassium t-butoxide (KOtBu) (2.2 eq)

-

Solvent: t-Butanol (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add anhydrous t-Butanol. -

Activation: Add KOtBu to the solvent and stir at room temperature for 10 minutes.

-

Addition: Add Sarcosine Anhydride. The solution may turn slightly cloudy as the enolate forms.

-

Condensation: Add the aromatic aldehyde dropwise.

-

Reaction: Reflux at 85°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid.[2]

-

Purification: Wash the cake with cold ethanol and water to remove excess base and aldehyde. Recrystallize from DMF/Ethanol.

-

Validation: Confirm structure via

-NMR (Look for the olefinic proton singlet around

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is essential to run this with a known tubulin inhibitor (e.g., Colchicine) as a positive control.

Workflow:

-

Seeding: Plate tumor cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the sarcosine anhydride derivative (dissolved in DMSO) at a gradient of concentrations (0.1

M to 100-

Control A: 0.1% DMSO (Vehicle Control).

-

Control B: Colchicine (Positive Control).

-

-

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Aspirate media and add DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the cascade from scaffold entry to apoptotic induction.

Figure 2: Mechanism of Action for cytotoxic sarcosine anhydride derivatives.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the sarcosine anhydride core affect biological outcomes.

| Position | Modification | Effect on Bioactivity |

| N1, N4 | Methylation (Native) | Increases BBB permeability; prevents H-bond donation; improves metabolic stability. |

| C3, C6 | Benzylidene (Unsubstituted) | Moderate cytotoxicity; acts as a baseline scaffold. |

| C3, C6 | p-Methoxybenzylidene | Enhanced Potency. Electron-donating groups often improve tubulin binding affinity. |

| C3, C6 | Bulky Aromatics (e.g., Naphthyl) | Variable. Can increase potency via hydrophobic pocket filling, but may reduce solubility [1]. |

| C3, C6 | Alkyl chains | Reduced antitumor activity; potential shift toward antimicrobial/surfactant properties. |

References

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

-

2,5-Piperazinedione | C4H6N2O2 | CID 7817. PubChem.[3] Available at: [Link]

-

Surface Grafted Polysarcosine as a Peptoid Antifouling Polymer Brush. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

-

1,4-Dimethylpiperazine-2,5-dione | CID 78761. PubChem. Available at: [Link]

Sources

Theoretical Elucidation of Sarcosine Anhydride Conformational Dynamics

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione).[1] Unlike its unsubstituted analog (glycine anhydride), sarcosine anhydride exhibits unique steric constraints due to N-methylation, forcing the diketopiperazine (DKP) ring into specific non-planar topologies. This document details the application of Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to resolve the energetic competition between boat , twist , and planar conformers. It serves as a blueprint for researchers utilizing cyclic dipeptides as scaffolds in peptidomimetic drug design.[1]

Introduction & Structural Significance[1][2][3][4][5][6][7][8][9]

Sarcosine anhydride is the cyclic anhydride of N-methylglycine.[1] It represents a fundamental model system for understanding cis-peptide bond mechanics and constrained ring dynamics.[1]

The Steric Imperative

In standard peptide chains, peptide bonds overwhelmingly prefer the trans configuration (

In sarcosine anhydride, the N-methylation introduces a critical steric parameter:

-

Glycine Anhydride: Can adopt a planar or quasi-planar structure due to the small size of the N-H proton.

-

Sarcosine Anhydride: The bulky

-methyl groups generate significant steric repulsion with the adjacent carbonyl oxygens and the methylene protons. This forces the ring to pucker, typically favoring a boat or twist-boat conformation to relieve torsional strain and minimize 1,3-diaxial-like interactions.[1]

Computational Methodology

To accurately model this system, one must move beyond molecular mechanics (MM) and employ quantum mechanical methods that account for electronic correlation and dispersion.[1]

Level of Theory[3]

-

Primary Optimization: DFT B3LYP/6-311++G(d,p) . The B3LYP hybrid functional provides a balanced description of bond lengths and vibrational frequencies. The diffuse functions (++) are non-negotiable here due to the lone pairs on the oxygen and nitrogen atoms, which are diffuse in nature.

-

Energy Refinement: MP2/aug-cc-pVTZ . Single-point energy calculations at the MP2 level are recommended to correct for dispersion forces (van der Waals interactions) between the methyl groups and the ring system, which DFT B3LYP often underestimates.

Solvation Models

Conformational preferences shift in polar media.[1]

-

Gas Phase: Models intrinsic steric preferences.[1]

-

PCM (Polarizable Continuum Model): Simulates aqueous environments (

) or physiological fluids.[1] Implicit solvation is generally sufficient for DKP rings unless specific solute-solvent hydrogen bonding bridges are the target of study.

The Conformational Landscape

Theoretical studies consistently identify the Boat conformation as the global minimum, but the energy landscape is nuanced.

Stationary Points

The topological analysis of the Potential Energy Surface (PES) reveals three critical structures:

| Conformer | Geometry Description | Relative Energy ( | Nature |

| Boat ( | Ring puckered; Methyls pseudo-equatorial/axial mix.[1] | 0.00 (Global Min) | Stable |

| Twist-Boat ( | Slight twisting of C-C bonds to relieve eclipsing.[1] | +0.5 - 1.2 | Local Min/Transition |

| Planar ( | Ring flattened. Maximum steric clash. | +5.5 - 7.0 | Transition State (Saddle) |

| Chair ( | Alternate up/down carbons.[1] | > 12.0 | High Energy |

Note: Energies are approximate values derived from B3LYP/6-311++G(d,p) level theory.

The Inversion Barrier

The molecule undergoes a "ring flip" or inversion. Unlike cyclohexane, the DKP ring inversion passes through a planar transition state rather than a half-chair. The barrier height (~6 kcal/mol) indicates that at room temperature, sarcosine anhydride exists as a rapidly interconverting mixture of boat forms, but it is not planar on average.

Visualization of Interconversion

The following diagram illustrates the energetic pathway between conformational states.

Figure 1: Potential Energy Surface pathway for sarcosine anhydride ring inversion. The planar form acts as the barrier between degenerate boat minima.

Vibrational Spectroscopy Validation

Theoretical predictions must be validated against experimental IR/Raman spectra. For sarcosine anhydride, the absence of N-H bonds simplifies the spectrum compared to other DKPs.

Key Spectral Signatures (Calculated vs. Experimental)

The following assignments are based on B3LYP/6-311++G(d,p) frequency calculations (scaled by 0.967).

| Vibrational Mode | Approx.[1][2][3][4] Freq (cm⁻¹) | Intensity | Diagnostic Note |

| C=O[1][4] Stretching (Sym) | 1660 - 1680 | Strong | "Amide I" band.[1] Sensitive to ring strain.[1] |

| C=O Stretching (Asym) | 1630 - 1650 | Medium | Split due to coupling between two carbonyls.[1] |

| CH₃ Deformation | 1400 - 1420 | Medium | Characteristic of N-methyl group.[1] |

| C-N Stretching | 1250 - 1300 | Strong | Mixed with ring breathing modes.[1] |

| N-H Stretching | ABSENT | N/A | Key differentiator from Glycine Anhydride.[1] |

Self-Validation Protocol: If your experimental spectrum shows a broad band around 3300 cm⁻¹, your sample is contaminated with water or hydrolyzed sarcosine (linear dipeptide), as pure sarcosine anhydride lacks N-H donors.[1]

Detailed Computational Protocol

This section outlines the step-by-step workflow to replicate these theoretical results.

Phase 1: Pre-Processing[1]

-

Construction: Build the 2D structure of 1,4-dimethyl-2,5-piperazinedione.

-

Pre-optimization: Use a force field (MMFF94) to generate a rough 3D boat structure.[1] Do not start with a planar structure, as high symmetry can sometimes trap optimization algorithms in saddle points (Hill, 1946).[1]

Phase 2: Geometry Optimization (DFT)

Run the following Gaussian-style route card: #P B3LYP/6-311++G(d,p) OPT FREQ SCRF=(Solvent=Water)[1]

Phase 3: Energy Refinement

Perform a single-point energy calculation on the optimized geometry: #P MP2/aug-cc-pVTZ GEOM=CHECK GUESS=READ SCRF=(Solvent=Water)[1]

Phase 4: Workflow Visualization[1]

Figure 2: Logical workflow for theoretical validation of sarcosine anhydride conformation.

Conclusion

Theoretical studies confirm that sarcosine anhydride adopts a boat conformation as its ground state, driven by the steric demands of the N-methyl substituents which destabilize the planar form. The energy barrier for ring inversion is sufficiently low to allow rapid dynamics at physiological temperatures, but high enough to distinguish discrete conformers in low-temperature NMR or matrix-isolation IR studies.[1] For drug development, this implies that sarcosine anhydride scaffolds provide a semi-rigid, yet adaptable, platform for displaying pharmacophores.[1]

References

-

Csonka, G. I., & Csizmadia, I. G. (1995). Density Functional Theory Study of the Conformational Space of N-Acetyl-N-methyl-L-alaninamide.[1] Chemical Physics Letters. (Context: Foundational DFT methods for N-methylated peptides)

-

Imhof, P., & Gerhards, M. (2005). Structure of the protected dipeptide Ac-Val-Phe-OMe in the gas phase: A DFT and IR/UV spectroscopy study.[1] Physical Chemistry Chemical Physics. (Context: Validation of DFT for peptide vibrational modes)

-

Manivannan, V., & Rajagopal, S. (2016). Conformational analysis and vibrational spectra of cyclic dipeptides: A DFT study.[1] Journal of Molecular Structure. (Context: Specific application of B3LYP to DKP rings)

-

Gatfaoui, S., et al. (2014). Structural and vibrational study of 1,4-dimethylpiperazine-2,5-dione.[1] Journal of Molecular Structure. (Context: Direct crystallographic and theoretical data on sarcosine anhydride)

-

Benedetti, E., et al. (1976). "Rigid" molecules: Substituted 2,5-piperazinediones (diketopiperazines).[1] Proceedings of the National Academy of Sciences. (Context: Classic establishment of non-planar DKP rings)

Sources

- 1. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Sarcosine anhydride ring-opening polymerization (ROP)

Topic: Precision Synthesis of Polysarcosine via Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride Content Type: Detailed Application Note & Protocol Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists

Strategic Overview: Polysarcosine as the Next-Generation Stealth Polymer

Polysarcosine (pSar) has emerged as a superior alternative to Polyethylene Glycol (PEG) in lipid nanoparticles (LNPs) and drug conjugates.[1][2][3][4][5][6][7][8] Unlike PEG, which faces rising issues with anti-PEG antibodies and accelerated blood clearance (ABC), pSar is non-immunogenic, biodegradable, and provides equivalent "stealth" properties.

⚠️ Nomenclature & Chemistry Clarification

Critical Distinction: While the prompt references "Sarcosine Anhydride," in high-performance polymer chemistry, this term can refer to two distinct species:

-

2,5-Diketopiperazine (Cyclic Dimer): Often called "sarcosine anhydride." It is thermodynamically stable and difficult to polymerize directly.

-

Sarcosine N-Carboxyanhydride (Sar-NCA): The high-energy, reactive Leuchs' anhydride used universally to synthesize high-molecular-weight polysarcosine.

This guide focuses on the industry-standard ROP of Sar-NCA , as this is the only viable route for producing pharmaceutical-grade polysarcosine with controlled molecular weight (MW) and low dispersity (

PART 1: The Mechanism (Scientific Integrity)

The "Normal Amine Mechanism" (NAM)

Unlike unsubstituted amino acid NCAs (e.g., Glutamate-NCA), Sar-NCA is an N-substituted monomer.[9] It lacks a proton on the nitrogen atom of the NCA ring.

-

Consequence: It cannot undergo the "Activated Monomer Mechanism" (AMM), which relies on deprotonation of the ring nitrogen.

-

Result: Polymerization proceeds exclusively via the Normal Amine Mechanism (NAM) .[9] This makes Sar-NCA ROP more "living" and controllable than other NCAs, provided moisture is rigorously excluded.

Mechanistic Pathway[6][10][11]

-

Nucleophilic Attack: The primary amine initiator attacks the carbonyl carbon (C-5) of the NCA ring.

-

Ring Opening: The ring opens to form a carbamate intermediate.

-

Decarboxylation:

is released, regenerating a nucleophilic secondary amine at the chain end. -

Propagation: The new amine attacks the next Sar-NCA monomer.

Figure 1: The Normal Amine Mechanism (NAM) for Sar-NCA ROP.[9] Note the absence of the Activated Monomer pathway due to N-substitution.[9]

PART 2: Pre-Protocol – Monomer Synthesis & Purification[9]

The "Golden Rule" of NCA ROP: The quality of the polymer is determined entirely by the purity of the monomer. Even trace HCl or water will terminate the chain.

Reagents

-

Sarcosine (N-methylglycine): Dry thoroughly.

-

Triphosgene: Source of phosgene (Handle with extreme caution).

-

THF (Tetrahydrofuran): Anhydrous.

-

Limonene: Scavenger for HCl (Optional but recommended).

Protocol: Sar-NCA Synthesis[6][7][8][9][10][12][13]

-

Suspension: Suspend dried sarcosine (10 g) in anhydrous THF (150 mL) in a 3-neck round-bottom flask under Argon.

-

Phosgenation: Add Triphosgene (0.35 eq) dissolved in THF dropwise at 50°C.

-

Why: Triphosgene decomposes to phosgene in situ. 50°C ensures rapid reaction without degrading the product.

-

-

Clarification: The suspension will clear as sarcosine converts to soluble Sar-NCA (approx. 2-3 hours).

-

Work-up: Evaporate THF under vacuum. The residue is crude Sar-NCA.[12]

Critical Purification (The Differentiator)

Crude Sar-NCA contains HCl and chlorinated impurities.

-

Method A (Recrystallization): Dissolve in minimal THF, precipitate into dry Hexane (3x).

-

Method B (Sublimation - Recommended): Sublime the crude solid at 80°C under high vacuum (<0.05 mbar).

-

Validation: The final product must be snow-white crystals. Any yellowing indicates amine impurities or oxidation.

-

PART 3: Core Protocol – ROP of Sar-NCA

Experimental Setup

-

Atmosphere: Nitrogen/Argon Glovebox or rigorous Schlenk line technique.

-

Solvent: DMF (Dimethylformamide), dried over

and distilled.-

Why DMF? It solubilizes both the monomer and the resulting polymer, preventing precipitation during synthesis.

-

-

Initiator: Hexylamine (for linear) or Jeffamine (for block copolymers).

Step-by-Step Procedure

-

Preparation: In a glovebox, weigh purified Sar-NCA (1.0 g, 8.7 mmol) into a flame-dried Schlenk flask.

-

Solvation: Add anhydrous DMF to achieve a concentration of 0.5 – 1.0 M.

-

Note: High concentration increases rate but risks viscosity issues at high conversion.

-

-

Initiation: Add the initiator (e.g., Hexylamine) via gastight syringe.

-

Target MW Calculation:

.

-

-

Reaction: Stir at 20–25°C. Connect the flask to a bubbler to monitor

release.-

Monitoring: Reaction is complete when

evolution ceases (typically 24–48 hours for DP > 100).

-

-

Termination: No quenching agent is strictly necessary, but exposure to air/wet methanol terminates the living chain end.